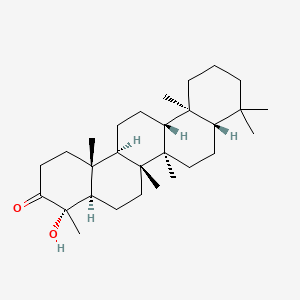
Ketohakonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketohakonanol is a synthetic compound belonging to the class of azole antifungals. It is structurally similar to imidazole and is primarily used for its antifungal properties. The compound is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing the growth of fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketohakonanol involves several steps, starting with the preparation of the imidazole ring. The key steps include:
Formation of the Imidazole Ring: This is achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: The imidazole ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.
Formation of the Dioxolane Ring: The resulting compound is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Final Assembly: The final step involves the reaction of the intermediate with piperazine and acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactors are used to carry out the individual steps of the synthesis.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Ketohakonanol undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ketohakonanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying azole antifungals and their mechanisms.
Biology: Investigated for its effects on fungal cell membranes and its potential as an antifungal agent.
Medicine: Used in the treatment of fungal infections, including those caused by Candida and Aspergillus species.
Industry: Employed in the formulation of antifungal creams, shampoos, and other topical applications.
Wirkmechanismus
Ketohakonanol exerts its effects by inhibiting the enzyme cytochrome P450 14α-demethylase (P45014DM), which is involved in the biosynthesis of ergosterol. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broader spectrum of activity and better absorption compared to Ketohakonanol.
Voriconazole: A triazole antifungal with enhanced activity against a wider range of fungal species.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit ergosterol synthesis. Its ability to be formulated in various dosage forms, including oral tablets and topical creams, makes it versatile in treating different types of fungal infections .
Eigenschaften
Molekularformel |
C29H48O2 |
|---|---|
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(4S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C29H48O2/c1-24(2)14-8-15-25(3)19(24)11-17-27(5)20(25)9-10-21-26(4)16-13-23(30)29(7,31)22(26)12-18-28(21,27)6/h19-22,31H,8-18H2,1-7H3/t19-,20+,21+,22+,25-,26+,27+,28+,29-/m0/s1 |
InChI-Schlüssel |
WQSYKNUUKPIYHA-DDEAWHBVSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)O |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


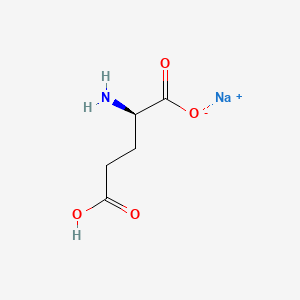
![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)
![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)

![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)
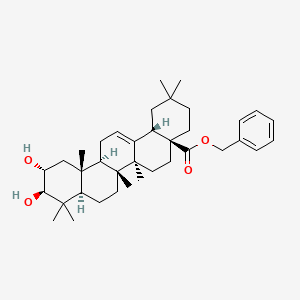
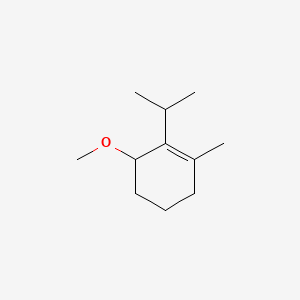
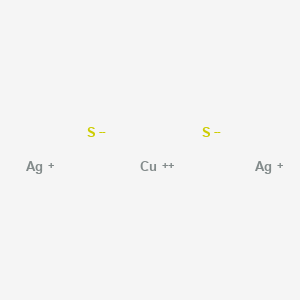

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
